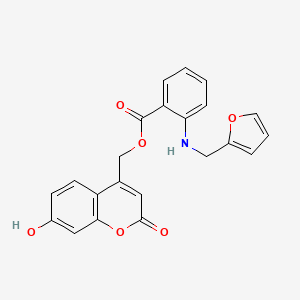
N-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl)-6-chloropyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl)-6-chloropyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives. It has been a subject of scientific research due to its potential applications in various fields, including medicine and agriculture.
Mecanismo De Acción
The exact mechanism of action of N-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl)-6-chloropyridin-3-amine is not fully understood. However, it is believed to act by inhibiting certain enzymes or receptors involved in the pathogenesis of various diseases. In agriculture, it is believed to act by interfering with the metabolic pathways of pests and weeds, leading to their death.
Biochemical and Physiological Effects:
N-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl)-6-chloropyridin-3-amine has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate neurotransmitter activity. In vivo studies have shown that it can reduce tumor growth, improve cognitive function, and reduce the severity of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl)-6-chloropyridin-3-amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have high selectivity and potency against certain targets. However, it also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo, and its potential toxicity, which requires careful handling and monitoring.
Direcciones Futuras
There are several future directions for the research and development of N-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl)-6-chloropyridin-3-amine. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another direction is to explore its potential as a pesticide and herbicide, and to optimize its activity and selectivity against pests and weeds. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects and toxicity.
Métodos De Síntesis
The synthesis of N-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl)-6-chloropyridin-3-amine involves the reaction of 6-chloro-3-pyridinamine with decahydronaphthalene in the presence of a suitable catalyst. The reaction conditions may vary depending on the desired yield and purity of the product. The synthesis of this compound has been reported in several scientific publications, and the method has been optimized for various applications.
Aplicaciones Científicas De Investigación
N-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl)-6-chloropyridin-3-amine has been investigated for its potential applications in various fields of scientific research. In medicine, it has been studied as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In agriculture, it has been investigated as a potential pesticide and herbicide due to its selective activity against certain pests and weeds.
Propiedades
IUPAC Name |
N-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl)-6-chloropyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2/c16-15-8-7-14(10-17-15)18-13-6-5-11-3-1-2-4-12(11)9-13/h7-8,10-13,18H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMKHSFDNACUCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CC(CCC2C1)NC3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Chlorophenyl)oxolan-3-yl]-3-[1-(1-methylpyrazol-4-yl)ethyl]urea](/img/structure/B7627481.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627482.png)
![N-[(4-methoxyphenyl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627486.png)
![N-[(4-ethoxy-3-methoxyphenyl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627499.png)

![N-[(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627516.png)
![3-[[2-(2-Chloro-6-fluorophenyl)cyclopropanecarbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7627525.png)
![1-[(2R,3R)-2-propan-2-yloxolan-3-yl]-N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]methanamine](/img/structure/B7627532.png)
![5-chloro-N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine](/img/structure/B7627536.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B7627545.png)

![4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-8-carboxylic acid](/img/structure/B7627551.png)

